HDAC2 Inhibition Potency: N-(2-Aminophenyl)benzamide vs. SAHA (Vorinostat)
N-(2-Aminophenyl)benzamide, as a core scaffold, exhibits modest HDAC2 inhibitory activity with an IC50 of 3.1 μM [1]. In contrast, the pan-HDAC inhibitor SAHA (vorinostat) potently inhibits HDAC2 with an IC50 of approximately 62 nM [2]. The key differentiation lies not in potency of the unadorned scaffold, but in its unique selectivity profile. While SAHA is a broad-spectrum inhibitor, N-(2-aminophenyl)benzamide demonstrates pronounced selectivity for class I HDACs (HDAC1, 2, 3) over class IIa/IIb isoforms, with IC50 values for HDAC7 and HDAC11 >50 μM [3]. This selectivity profile is a hallmark of the ortho-aminoanilide pharmacophore.
| Evidence Dimension | HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 μM (HDAC2) |
| Comparator Or Baseline | SAHA: IC50 ≈ 62 nM (HDAC2) |
| Quantified Difference | SAHA is ~50-fold more potent at HDAC2; N-(2-aminophenyl)benzamide exhibits >16-fold selectivity for HDAC2 over HDAC7/11 |
| Conditions | In vitro enzymatic assay using recombinant human HDAC enzymes. |
Why This Matters
For researchers requiring class I-selective HDAC inhibition without off-target class II effects, N-(2-aminophenyl)benzamide offers a selectivity window that SAHA cannot provide.
- [1] Santa Cruz Biotechnology. N-(2-aminophenyl)benzamide (CAS 721-47-1) Product Datasheet. SC-354257. View Source
- [2] Table 3. In vitro activity of 57704 and SAHA against class I HDAC isoforms. PMC. 2025. View Source
- [3] Santa Cruz Biotechnology. N-(2-aminophenyl)benzamide (CAS 721-47-1) Product Datasheet. SC-354257. View Source
